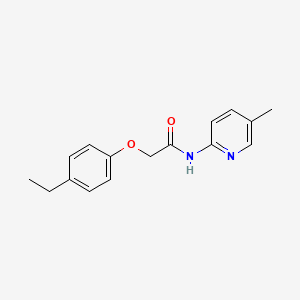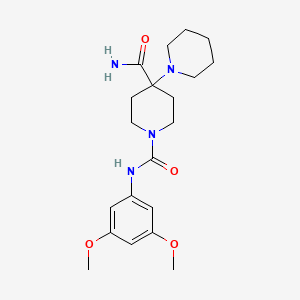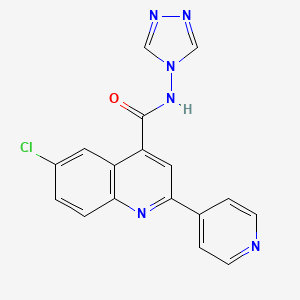![molecular formula C11H17NO3 B4685163 ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate](/img/structure/B4685163.png)
ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate
Vue d'ensemble
Description
Ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate, also known as compound 1, is a synthetic small molecule that has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate 1 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound 1 inhibits the activity of beta-secretase, thereby reducing the production of amyloid beta peptides. Another proposed mechanism is that this compound 1 inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound 1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound 1 may have potential as a treatment for Alzheimer's disease, as acetylcholine is involved in memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate 1 in lab experiments is that it is a synthetic small molecule, which allows for precise control over its structure and properties. Additionally, this compound 1 has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, a limitation of using this compound 1 in lab experiments is that it may not accurately mimic the effects of natural ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoates or drugs in vivo.
Orientations Futures
There are several potential future directions for research on ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate 1. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase and acetylcholinesterase. Another direction is to investigate its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound 1 and its potential off-target effects.
Applications De Recherche Scientifique
Compound 1 has been investigated for its potential use in treating various diseases and disorders. One study found that ethyl 4-[(1,1-dimethylprop-2-yn-1-yl)amino]-4-oxobutanoate 1 exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study found that this compound 1 had anti-tumor effects in a mouse model of lung cancer. Additionally, this compound 1 has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides.
Propriétés
IUPAC Name |
ethyl 4-(2-methylbut-3-yn-2-ylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-11(3,4)12-9(13)7-8-10(14)15-6-2/h1H,6-8H2,2-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIWCBMCBMHHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC(C)(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4685085.png)
![ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4685118.png)
![ethyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-diphenyl-1H-pyrrol-1-yl]benzoate](/img/structure/B4685125.png)

![N~5~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B4685137.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4685141.png)


![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4685170.png)
![N~1~-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4685177.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4685188.png)
![1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)